N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Overview
Description
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a dihydroisoquinoline ring, a fluorine atom, and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the Bischler-Napieralski reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline analogues.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-diethyl-2-fluoro-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-3-21(4-2)17-12-18(19(23(24)25)11-16(17)20)22-10-9-14-7-5-6-8-15(14)13-22/h5-8,11-12H,3-4,9-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQQQGIMWKGDSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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